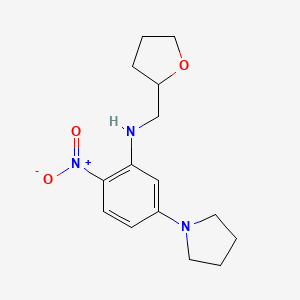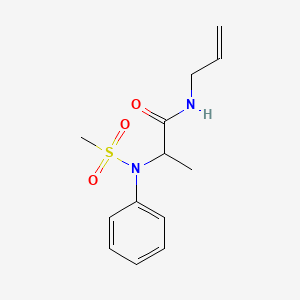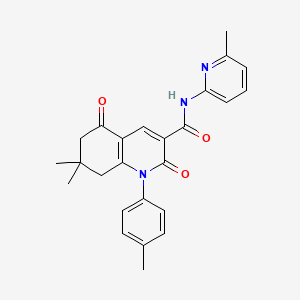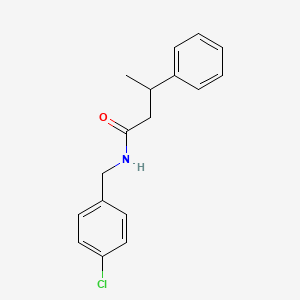
N-(1-methyl-3-phenylpropyl)-9H-xanthene-9-carboxamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-9H-xanthene-9-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of xanthene derivatives and is commonly referred to as MPX. MPX has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
MPX works by binding to specific targets in cells and tissues, which results in a change in its spectral properties. The exact mechanism of action of MPX is not fully understood, but it is thought to involve interactions with membrane lipids and proteins.
Biochemical and Physiological Effects:
MPX has been found to have a wide range of biochemical and physiological effects, including but not limited to:
1. Membrane labeling: MPX has been shown to selectively label the plasma membrane and intracellular membranes of cells.
2. Protein labeling: MPX has been used to label specific proteins in cells, allowing for their visualization and study.
3. Calcium imaging: MPX has been used as a calcium indicator to monitor changes in intracellular calcium levels in real-time.
Avantages Et Limitations Des Expériences En Laboratoire
MPX has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. High sensitivity: MPX has high sensitivity, making it a valuable tool for studying low abundance biomolecules.
2. Low cytotoxicity: MPX has low cytotoxicity, allowing for its use in live cell imaging experiments.
3. Spectral properties: MPX has unique spectral properties, making it an ideal tool for studying the localization, dynamics, and interactions of biomolecules in living cells.
Limitations:
1. Cost: MPX is relatively expensive, making it less accessible to researchers with limited budgets.
2. Specificity: MPX may not be specific to certain targets, leading to potential false positives in experiments.
3. Photobleaching: MPX is prone to photobleaching, which can limit its usefulness in long-term imaging experiments.
Orientations Futures
There are several future directions for the use of MPX in scientific research, including but not limited to:
1. Development of new derivatives: Researchers are currently working on developing new derivatives of MPX with improved spectral properties and specificity.
2. Application in drug discovery: MPX has the potential to be used in drug discovery by identifying new targets and evaluating the efficacy of potential drugs.
3. In vivo imaging: Researchers are currently working on developing methods for in vivo imaging using MPX, which would allow for the study of biological processes in living organisms.
In conclusion, N-(1-methyl-3-phenylpropyl)-9H-xanthene-9-carboxamide, or MPX, is a synthetic compound with a wide range of scientific research applications. Its unique spectral properties and low cytotoxicity make it a valuable tool for studying the localization, dynamics, and interactions of biomolecules in living cells. While there are limitations to its use, ongoing research is focused on developing new derivatives and applications for MPX in the field of scientific research.
Applications De Recherche Scientifique
MPX has been found to have a wide range of scientific research applications, including but not limited to:
1. Fluorescent labeling: MPX has been used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. Its unique spectral properties make it an ideal tool for studying the localization, dynamics, and interactions of biomolecules in living cells.
2. Calcium imaging: MPX has been used as a calcium indicator to monitor changes in intracellular calcium levels in real-time. Its high sensitivity and low cytotoxicity make it a valuable tool for studying calcium signaling pathways in various biological systems.
3. Neurotransmitter release: MPX has been used to study the release of neurotransmitters such as dopamine and serotonin from neurons. Its ability to selectively label synaptic vesicles makes it a valuable tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(15-16-18-9-3-2-4-10-18)25-24(26)23-19-11-5-7-13-21(19)27-22-14-8-6-12-20(22)23/h2-14,17,23H,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATBWDBTOYGUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)

![ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3978981.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3978988.png)

![N~1~-(sec-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3979003.png)
![6-methoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3979010.png)
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3979017.png)
![N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3979018.png)

![8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979028.png)